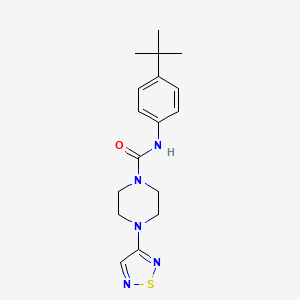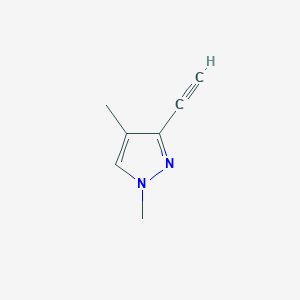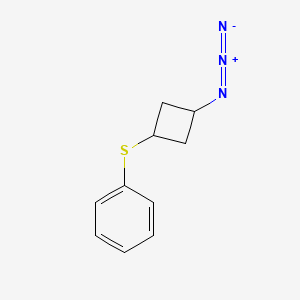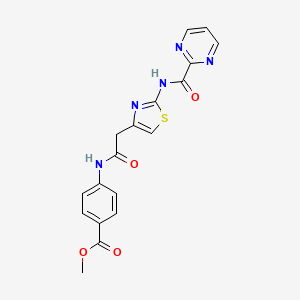![molecular formula C17H17N5O3 B2516567 N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide CAS No. 1465394-64-2](/img/structure/B2516567.png)
N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives are often synthesized for their potential use in pharmaceuticals, as they can exhibit antimicrobial, antiproliferative, and various other biological effects .
Synthesis Analysis
The synthesis of benzamide derivatives can involve various methods, including direct acylation reactions, amine exchange reactions, and cyclization processes. For instance, substituted 3-anilinopropanamides can be converted to N-benzyl derivatives through uncatalyzed amine exchange reactions with benzylamine, yielding products in up to 41% yield . Similarly, direct acylation reactions have been employed to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . These methods demonstrate the versatility in the synthetic approaches for creating benzamide compounds with different substituents and functional groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as NMR, FTIR, and X-ray crystallography. These techniques provide detailed information about the molecular conformation, crystal structure, and intramolecular interactions. For example, the crystal structure of certain benzamide derivatives has been determined, revealing the dihedral angles between aromatic rings and the orientation of nitro groups . Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including cyclization to form heterocyclic compounds, as seen in the synthesis of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines . They can also undergo reactions that lead to the formation of compounds with colorimetric sensing capabilities, such as the detection of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and reactivity, are influenced by their molecular structure. For instance, the presence of internal hydrogen bonding can make a molecule more rigid, as observed in the compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide . Additionally, the introduction of substituents like nitro, cyano, or halogen groups can significantly alter the electronic properties and reactivity of the benzamide core .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Inhibitory Activity Against Carbonic Anhydrase
Research has shown that compounds synthesized from related structures have been investigated for their inhibitory activity against the metalloenzyme carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including respiration and the regulation of pH levels. The synthesized compounds, including acridine and bis acridine sulfonamides, have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms, suggesting potential therapeutic applications (Ulus et al., 2013).
Anticancer and Antimicrobial Applications
Derivatives of benzamide, a related structure, have been designed and synthesized, demonstrating potent antitumor activities. These compounds, such as benzothiazole derivatives, have shown excellent in vivo inhibitory effects on tumor growth, highlighting their potential as anticancer agents (Yoshida et al., 2005). Additionally, some benzamide derivatives exhibit antimicrobial properties, providing a basis for the development of new antimicrobial agents.
Colorimetric Sensing of Fluoride Anions
N-Benzyl-3-[(4-cyano-3-nitropyridin-2-yl)amino]-N-methylpropanamide and its derivatives could potentially be involved in the synthesis of compounds for colorimetric sensing applications. For example, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized for the colorimetric sensing of fluoride anions, demonstrating significant changes in color in response to fluoride presence. This suggests possible applications in environmental monitoring and analytical chemistry (Younes et al., 2020).
Potential Drug Development
Histone Deacetylase Inhibitor
Compounds with structural similarities have been identified as isotype-selective histone deacetylase (HDAC) inhibitors, showing promise as anticancer drugs. The selective inhibition of HDACs can block cancer cell proliferation and induce apoptosis, underscoring the potential of N-Benzyl-3-[(4-cyano-3-nitropyridin-2-yl)amino]-N-methylpropanamide derivatives in drug development for cancer treatment (Zhou et al., 2008).
Propriétés
IUPAC Name |
N-benzyl-3-[(4-cyano-3-nitropyridin-2-yl)amino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-21(12-13-5-3-2-4-6-13)15(23)8-10-20-17-16(22(24)25)14(11-18)7-9-19-17/h2-7,9H,8,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJBPRNTGZBKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCNC2=NC=CC(=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)

![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516490.png)





![2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2516500.png)


